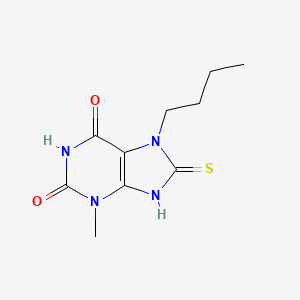

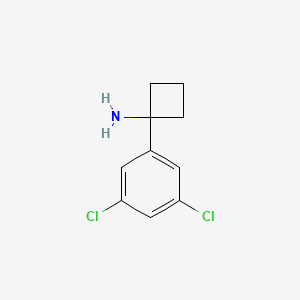

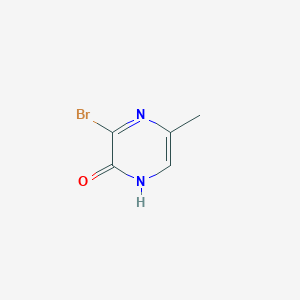

![molecular formula C6H11NO B3046675 7-Oxa-4-azaspiro[2.5]octane CAS No. 126616-59-9](/img/structure/B3046675.png)

7-Oxa-4-azaspiro[2.5]octane

Overview

Description

7-Oxa-4-azaspiro[2.5]octane is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-azaspiro compounds, which are structurally similar to this compound, has been explained in various studies . One approach involves the annulation of the cyclopentane ring, and the remaining two approaches involve the annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .Scientific Research Applications

Synthesis of Novel Spirocycles

New classes of thia/oxa-azaspiro[3.4]octanes, including structures similar to 7-Oxa-4-azaspiro[2.5]octane, have been synthesized for use as multifunctional modules in drug discovery. These compounds, designed for their structural diversity, showcase potential in the development of novel pharmacological agents (Li, Rogers-Evans, & Carreira, 2013).

Core Structures in Bioactive Compounds

Compounds like this compound form the core of natural and synthetic products with significant biological activities. Their challenging synthesis and potential applications highlight their importance in chemical research (Sinibaldi & Canet, 2008).

Conformational Analysis

A detailed structural and conformational analysis of derivatives of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane (a structure closely related to this compound) using NMR spectroscopy provides insights into their chemical behavior. This analysis is crucial for understanding the properties of these compounds in various applications (Montalvo-González & Ariza-Castolo, 2012).

Synthesis of Bicyclic Structures

A unique rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, similar to this compound, has been used to synthesize novel bicyclic structures. This process has implications for the creation of complex molecular architectures, including amino acids (Adamovskyi et al., 2014).

Enzymatic Detoxification

The 1-oxaspiro[2.5]octane moiety, similar to this compound, is found in biologically active spiroepoxide compounds. Research on the yeast epoxide hydrolase's preference for O-axial C3 epimers of these compounds has implications for enzymatic detoxification, showcasing the biological relevance of these structures (Weijers et al., 2007).

Development of Novel Chemical Synthons

The synthesis of derivatives of this compound has been explored as new dipeptide synthons. This suggests their potential use in peptide synthesis, indicating their versatility in organic and medicinal chemistry (Suter et al., 2000).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 7-Oxa-4-azaspiro[2.5]octane . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Properties

IUPAC Name |

7-oxa-4-azaspiro[2.5]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6(1)5-8-4-3-7-6/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJCBQLITBUPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625026 | |

| Record name | 7-Oxa-4-azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126616-59-9 | |

| Record name | 7-Oxa-4-azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3046612.png)

![N-cyclohexyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3046613.png)

![N-benzyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3046614.png)